molecular formula C15H25Cl2N3O2 B3021653 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride CAS No. 1187930-99-9

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride

Cat. No.: B3021653
CAS No.: 1187930-99-9
M. Wt: 350.3
InChI Key: RXLNINVLZWODOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is an important organic intermediate widely used in various fields such as agrochemicals, pharmaceuticals, and dyestuffs . This compound is known for its versatility and effectiveness in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride typically involves multiple steps. One common method starts with the reaction of 1-bromo-4-nitrobenzene with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps including nucleophilic substitution, reduction, and protection .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and efficient purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazines and other derivatives that have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceutical agents.

    Industry: The compound is used in the production of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride stands out due to its specific chemical structure, which provides unique reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13;;/h4-7H,8-11,16H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLNINVLZWODOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671948
Record name tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193902-64-6
Record name tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.